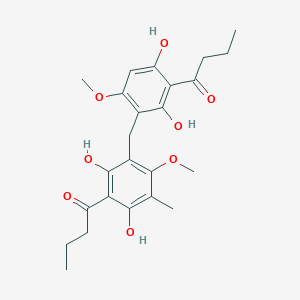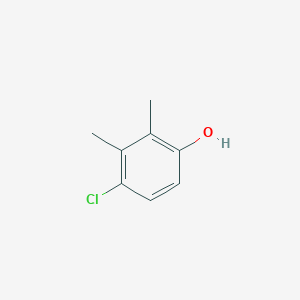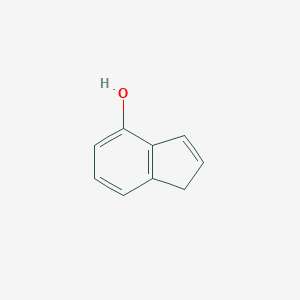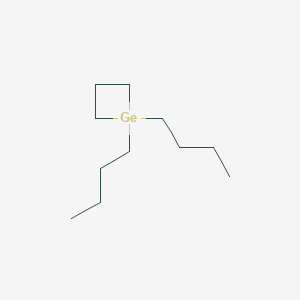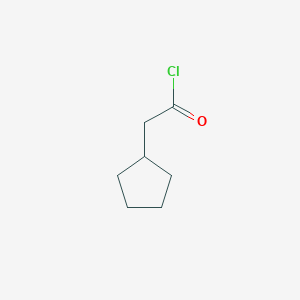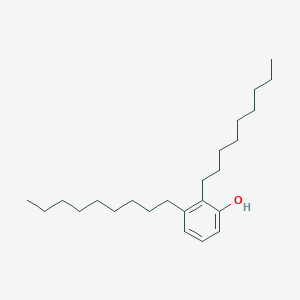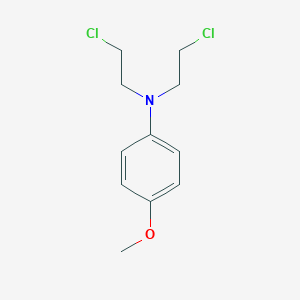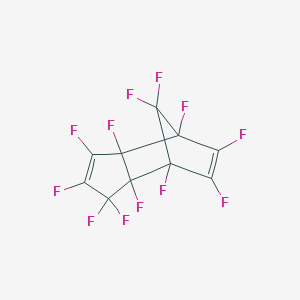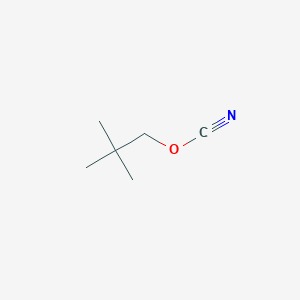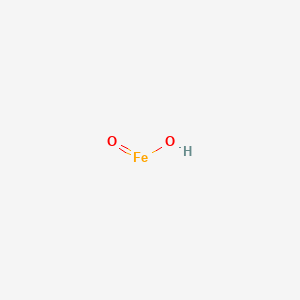
hydroxy(oxo)iron
Overview
Description
Goethite, with the chemical formula Fe(OH)O, is a widespread iron oxide mineral and a common ingredient of iron rust. It was named in 1806 after Johann Wolfgang von Goethe, a German poet and philosopher with a keen interest in minerals . Goethite is typically found in soils, sediments, and various types of rock formations. It is often formed under oxidizing conditions as a weathering product of iron minerals such as pyrite and magnetite .
Preparation Methods
Synthetic Routes and Reaction Conditions: Goethite can be synthesized through various methods. One common method involves the precipitation of iron(III) nitrate (Fe(NO₃)₃) in an alkaline medium, typically using ammonium hydroxide (NH₄OH) as the precipitating agent. The reaction is carried out at a controlled pH of around 10, and the system is continuously agitated . Another method involves aging a solution of iron(III) perchlorate (Fe(ClO₄)₃) at room temperature, which precipitates goethite initially and produces hematite later with prolonged aging .
Industrial Production Methods: Industrial production of goethite often involves the selective precipitation of iron from acid mine drainage (ARD) or other iron-rich solutions. The ARD is collected and treated with alkaline agents to precipitate goethite, which is then filtered, washed, and dried .
Chemical Reactions Analysis
Types of Reactions: Goethite undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be oxidized to form hematite (Fe₂O₃) or reduced to form magnetite (Fe₃O₄). In the presence of hydrogen peroxide (H₂O₂), goethite can participate in Fenton-like reactions, producing hydroxyl radicals (•OH) that can degrade organic pollutants .
Common Reagents and Conditions:
Oxidation: Oxygen (O₂) or hydrogen peroxide (H₂O₂) under acidic or neutral conditions.
Reduction: Hydrogen gas (H₂) or iron(II) sulfate (FeSO₄) under acidic conditions.
Major Products:
Oxidation: Hematite (Fe₂O₃)
Reduction: Magnetite (Fe₃O₄)
Substitution: Al-substituted goethite, Mn-substituted goethite
Scientific Research Applications
Goethite has a wide range of scientific research applications:
Biology: Studied for its role in iron cycling and mineral formation in natural environments.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI).
Mechanism of Action
The mechanism by which goethite exerts its effects is primarily through its surface reactivity and catalytic properties. Goethite can adsorb various ions and molecules onto its surface, facilitating redox reactions. For example, in Fenton-like reactions, goethite catalyzes the decomposition of hydrogen peroxide to produce hydroxyl radicals, which can degrade organic pollutants . The molecular targets and pathways involved in these reactions include the adsorption sites on the goethite surface and the reactive oxygen species generated during the reactions .
Comparison with Similar Compounds
Goethite is often compared with other iron oxide and hydroxide minerals:
Hematite (Fe₂O₃): Unlike goethite, hematite is an iron oxide with a higher oxidation state and is more thermodynamically stable under oxidizing conditions.
Magnetite (Fe₃O₄): Magnetite is an iron oxide with both Fe²⁺ and Fe³⁺ ions, making it magnetic and useful in various industrial applications.
Lepidocrocite (γ-FeO(OH)): Lepidocrocite has the same chemical composition as goethite but a different crystal structure, leading to different physical properties.
Goethite’s uniqueness lies in its widespread occurrence, ease of formation under natural conditions, and versatile applications in various fields.
Properties
IUPAC Name |
hydroxy(oxo)iron | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.H2O.O/h;1H2;/q+1;;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIXRCIKZIZYPM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[Fe]=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeO2H, FeHO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | goethite | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Goethite | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801318339 | |
| Record name | Akaganeite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801318339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.85 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow-brown to dark brown mineral; [Merck Index] Yellow-brown odorless powder; Insoluble in water (< 0.5%); [Prince Agri MSDS] | |
| Record name | Goethite | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20975 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12134-57-5, 1310-14-1, 20344-49-4, 12022-37-6 | |
| Record name | Akaganeite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12134-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Goethite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iron hydroxide oxide (Fe(OH)O) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20344-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Goethite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001310141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lepidocrocite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012022376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrated ferric oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020344494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Goethite (Fe(OH)O) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Akaganeite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801318339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Goethite (Fe(OH)O) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.797 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


